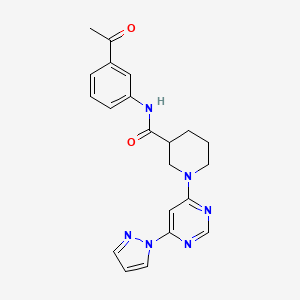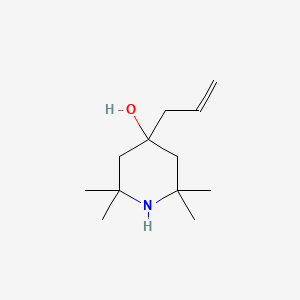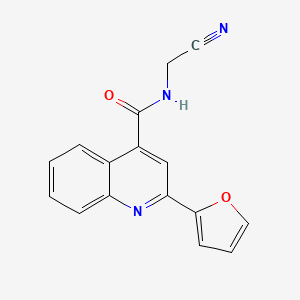![molecular formula C14H16N4O3S B2497573 2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2177061-03-7](/img/structure/B2497573.png)
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" have been synthesized and characterized, exploring their potential applications in medicinal chemistry. For instance, the synthesis of piperidinyl methanone derivatives and their evaluation for antimicrobial and antifungal activities have been reported. These compounds' structures are confirmed using spectral analysis, including IR, 1H NMR, and Mass spectra, demonstrating the wide range of synthetic methodologies applied to explore their biological potentials (Patel, Agravat, & Shaikh, 2011; Mallesha & Mohana, 2014).
Biological Activities
Several studies have focused on the biological activities of compounds with structural similarities, highlighting their potential in treating various diseases. These activities include:
- Antimicrobial and Antifungal Properties : Compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).
- Anticancer Activities : Research into the synthesis of various substituted methanone and thiadiazole derivatives has been conducted to explore their antiproliferative effects on cancer cells, indicating the potential for these compounds to act as anticancer agents (Syed, Ramappa, & Alegaon, 2013; Bhole & Bhusari, 2011).
Future Directions
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-12-11(3-2-6-15-12)13(19)18-7-4-10(5-8-18)21-14-17-16-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJAUOLIFOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)




![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)


![1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2497509.png)

